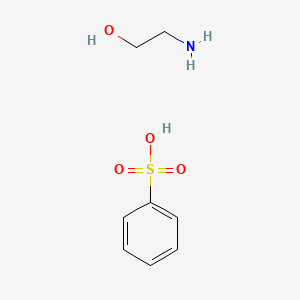
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide is a chemical compound known for its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide typically involves the reaction of 2-(acetylamino)ethyl disulfide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfanyl linkage, leading to the formation of simpler sulfur-containing compounds.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler sulfur-containing compounds .
Aplicaciones Científicas De Investigación
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s trisulfanyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity and function. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{[(2-acetamidoethyl)sulfanyl]disulfanyl}ethyl)acetamide
- N-(2-(((2-acetamidoethyl)sulfanyl)disulfanyl)ethyl)acetamide
Uniqueness
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide is unique due to its trisulfanyl linkage, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
10325-48-1 |
|---|---|
Fórmula molecular |
C8H16N2O2S3 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
N-[2-(2-acetamidoethyltrisulfanyl)ethyl]acetamide |
InChI |
InChI=1S/C8H16N2O2S3/c1-7(11)9-3-5-13-15-14-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Clave InChI |
PZMNXVBVZDXSAC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCSSSCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















